
Hetrombopag
概要
説明
ヘトロンボパグは、非ペプチドの低分子量トロンボポエチン受容体アゴニストであり、前駆細胞上のトロンボポエチン受容体に結合することで血小板の産生を促進します . ヘトロンボパグは、中国において、成人における原発性免疫性血小板減少性紫斑病および重症再生不良性貧血の第二選択薬として承認されています .
製造方法
合成経路と反応条件
ヘトロンボパグの合成は、市販の原料から始まり、複数の段階を踏みます。 反応条件には、通常、有機溶媒、触媒、および制御された温度を使用し、最終生成物の高収率と高純度を確保します .
工業生産方法
ヘトロンボパグの工業生産は、同様の合成経路に従いますが、大規模製造用に最適化されています。 これには、自動反応器、連続フロープロセス、および厳格な品質管理措置の使用が含まれており、規制基準との整合性とコンプライアンスを確保します .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of hetrombopag involves multiple steps, starting from commercially available starting materials. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of automated reactors, continuous flow processes, and stringent quality control measures to ensure consistency and compliance with regulatory standards .
化学反応の分析
反応の種類
ヘトロンボパグは、次のようなさまざまな化学反応を起こします。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのさまざまな求核剤が含まれます . 反応は、通常、特異性と収率を確保するために、制御された温度とpHで実施されます .
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によりヒドロキシル化誘導体が形成され、還元により脱酸素化生成物が得られます .
科学研究への応用
化学
化学において、ヘトロンボパグは、トロンボポエチン受容体アゴニストの構造活性相関を研究するためのモデル化合物として使用されます . そのユニークな構造は、より強力で選択的なアゴニストの設計に関する洞察を提供します .
生物学
生物学的研究において、ヘトロンボパグは、血小板産生のメカニズムと造血におけるトロンボポエチン受容体の役割を研究するために使用されます . これは、巨核球の増殖と分化に関与するシグナル伝達経路を調査するためのツールとして役立ちます .
医学
医学的には、ヘトロンボパグは、免疫性血小板減少性紫斑病や重症再生不良性貧血などの疾患の治療に使用されます . 臨床試験により、患者における血小板数の増加と出血リスクの軽減における有効性が実証されています .
産業
製薬業界では、ヘトロンボパグは、新しいトロンボポエチン受容体アゴニストの開発のための参照化合物として使用されます . その製造と品質管理プロセスは、製造基準のベンチマークとして機能します .
科学的研究の応用
Chronic Immune Thrombocytopenia (ITP)
Chronic immune thrombocytopenia is a significant health issue characterized by an abnormally low platelet count, leading to increased bleeding risks. Hetrombopag has been evaluated in multiple studies for its efficacy in managing this condition.
- Efficacy : In a phase III trial, this compound was administered to patients who had not responded to prior treatments. The results showed that 58.9% of patients on a 2.5 mg dose and 64.3% on a 5 mg dose achieved a platelet count of ≥50 × 10^9/L after eight weeks, compared to only 5.9% in the placebo group .
- Safety Profile : The treatment was well-tolerated with mild to moderate adverse events reported, including upper respiratory infections and urinary tract infections .
Chemotherapy-Induced Thrombocytopenia (CIT)
Chemotherapy often leads to thrombocytopenia, which can complicate cancer treatment. This compound has been explored as a supportive therapy in this context.
- Combination Therapy : A recent study indicated that combining this compound with recombinant human thrombopoietin (rhTPO) resulted in a higher response rate (82.2%) compared to rhTPO alone (67.6%) in achieving target platelet counts within 14 days post-treatment . This suggests that this compound can enhance the effectiveness of existing therapies for CIT.
- Real-World Evidence : Observational studies have demonstrated the effectiveness of this compound in real-world settings for patients undergoing chemotherapy, further supporting its clinical utility .
Comprehensive Data Tables
Application Area | Study Type | Primary Endpoint | Response Rate (%) | Safety Profile |
---|---|---|---|---|
Chronic ITP | Phase III Trial | Platelet count ≥50 × 10^9/L at week 8 | 58.9 (2.5 mg) | Mild/moderate adverse events |
64.3 (5 mg) | Upper respiratory infections most common | |||
Chemotherapy-Induced Thrombocytopenia | Observational Study | Platelet count increase ≥50 × 10^9/L within 14 days | 82.2 (with rhTPO) | Similar mild adverse events |
Case Studies
- Chronic ITP Management : A multicenter study involving patients with chronic ITP demonstrated that this compound significantly elevated platelet counts and reduced bleeding incidents after treatment initiation . Patients reported improvements in quality of life due to fewer bleeding episodes.
- CIT Supportive Care : In a cohort of cancer patients experiencing chemotherapy-induced thrombocytopenia, those treated with this compound alongside rhTPO showed marked improvements in platelet recovery rates and fewer treatment interruptions due to low platelet counts .
作用機序
類似化合物との比較
類似化合物
エルトロンボパグ: 同様の適応症に使用される別のトロンボポエチン受容体アゴニスト.
ロミプロスチム: ペプチドベースのトロンボポエチン受容体アゴニスト.
アバトロンボパグ: 同様の作用機序を持つ非ペプチドのトロンボポエチン受容体アゴニスト.
ヘトロンボパグの独自性
ヘトロンボパグは、他のトロンボポエチン受容体アゴニストと比較して、その効力を高め、毒性を最小限に抑える構造修飾がなされている点でユニークです . エルトロンボパグとは異なり、ヘトロンボパグは高用量での毎日投与を必要とせず、肝毒性の副作用も少ないことが知られています . さらに、ヘトロンボパグは、特に重症再生不良性貧血の患者において、臨床試験で優れた有効性を示しています .
生物活性
Hetrombopag is a novel oral thrombopoietin receptor agonist (TPO-RA) developed primarily for the treatment of thrombocytopenia, particularly in conditions such as immune thrombocytopenia (ITP) and chemotherapy-induced thrombocytopenia (CIT). This article reviews the biological activity of this compound, focusing on its efficacy, safety, and mechanisms of action based on recent clinical trials and studies.
This compound functions by mimicking the action of thrombopoietin, a hormone responsible for stimulating platelet production in the bone marrow. By binding to the thrombopoietin receptor, this compound enhances megakaryocyte proliferation and differentiation, leading to increased platelet counts. Preclinical studies have shown that this compound exhibits greater potency than eltrombopag, another TPO-RA, in promoting platelet production in vivo .
Immune Thrombocytopenia (ITP)
A multicenter phase III trial assessed the efficacy of this compound in adults with ITP who had not responded to previous treatments. The study involved 424 patients randomized into two groups receiving either 2.5 mg or 5 mg of this compound daily or a placebo over 10 weeks. The results demonstrated that:
- Response Rates :
- HETROM-2.5 group: 58.9% achieved a platelet count ≥50 × 10^9/L.
- HETROM-5 group: 64.3% achieved the same.
- Placebo group: Only 5.9% achieved this response.
The odds ratios for achieving a response were significantly higher for both this compound groups compared to placebo (HETROM-2.5: OR 25.97; HETROM-5: OR 32.81) with p-values <0.0001 .
Chemotherapy-Induced Thrombocytopenia (CIT)
In patients with advanced solid tumors experiencing CIT, a phase II trial evaluated this compound's effectiveness in managing platelet counts. Key findings included:
- Response Rate :
- This compound group: 60.7% resumed chemotherapy within 14 days without dose reductions.
- Placebo group: Only 12.9% achieved this outcome.
The difference in response rates was statistically significant (p <0.001) with an odds ratio of 10.44 .
Safety Profile
The safety of this compound has been evaluated across several studies with adverse events being generally mild to moderate:
- Common Adverse Events :
- Upper respiratory tract infections (42.2%)
- Urinary tract infections (17.1%)
Serious adverse events were rare, with treatment-related adverse events occurring in approximately 35% of patients .
Data Summary
Study Type | Patient Population | Dose | Primary Endpoint | Response Rate | Key Findings |
---|---|---|---|---|---|
Phase III Trial | ITP Patients | 2.5 mg / 5 mg daily | Platelet count ≥50 × 10^9/L at week 8 | HETROM-2.5: 58.9%, HETROM-5: 64.3%, Placebo: 5.9% | Significant increase in platelet counts and reduced bleeding risk |
Phase II Trial | CIT Patients | 7.5 mg daily | Resumption of chemotherapy within 14 days | This compound: 60.7%, Placebo: 12.9% | Significant improvement in managing CIT without dose reductions |
Case Studies
-
Case Study on ITP Management :
A study involving patients with chronic ITP reported that out of 37 patients treated with this compound, a significant proportion achieved platelet counts ≥50 × 10^9/L within six weeks, demonstrating its effectiveness in elevating platelet levels and reducing bleeding symptoms . -
Case Study on CIT :
In another trial focused on CIT management, this compound was found to be well-tolerated and effective, allowing patients to maintain their chemotherapy regimens without significant delays or dose reductions .
特性
CAS番号 |
1257792-41-8 |
---|---|
分子式 |
C25H22N4O5 |
分子量 |
458.5 g/mol |
IUPAC名 |
5-[2-hydroxy-3-[[5-methyl-3-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-pyrazol-4-yl]diazenyl]phenyl]furan-2-carboxylic acid |
InChI |
InChI=1S/C25H22N4O5/c1-14-22(24(31)29(28-14)17-10-9-15-5-2-3-6-16(15)13-17)27-26-19-8-4-7-18(23(19)30)20-11-12-21(34-20)25(32)33/h4,7-13,28,30H,2-3,5-6H2,1H3,(H,32,33) |
InChIキー |
YATJUTCKRWETAB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1)C2=CC3=C(CCCC3)C=C2)N=NC4=CC=CC(=C4O)C5=CC=C(O5)C(=O)O |
正規SMILES |
CC1=C(C(=O)N(N1)C2=CC3=C(CCCC3)C=C2)N=NC4=CC=CC(=C4O)C5=CC=C(O5)C(=O)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
SHR8735; SHR 8735; SHR-8735; Hetrombopag |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。